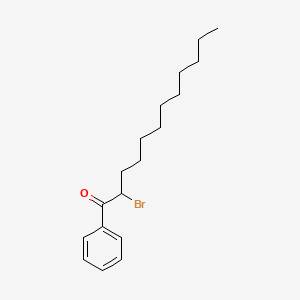

2-Bromo-1-phenyldodecan-1-one

Description

Significance of Alpha-Haloketones as Versatile Synthetic Intermediates

The presence of two electrophilic centers—the α-carbon and the carbonyl carbon—renders α-haloketones as highly valuable and versatile intermediates in organic synthesis. mdpi.comresearchgate.net This dual reactivity allows for a wide range of chemical transformations, including nucleophilic substitution, elimination reactions, and rearrangements, making them crucial building blocks for the construction of complex molecular architectures. fiveable.me Their utility is showcased in their application as key precursors for important pharmaceutical compounds. mdpi.comresearchgate.net

Role in Heterocyclic Synthesis

Alpha-haloketones are instrumental in the synthesis of a diverse array of heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms. nih.govmdpi.comresearchgate.net They are key starting materials in well-known reactions for constructing these ring systems. For example, they are used in the Hantzsch thiazole (B1198619) synthesis and in cyclocondensation reactions to form various heterocycles. nih.gov

Some notable examples of heterocycles synthesized from α-bromoketones include:

Thiazoles : Formed through reactions with thioamides. researchgate.net

Imidazoles : Synthesized by reacting α-bromoketones with guanidines or urea (B33335) derivatives. nih.gov

Indoles : Prepared via the reaction of aromatic amines with α-bromoketones. nih.gov

Benzofurans : Produced from the cyclocondensation of α-haloketones with o-hydroxycarbonyl compounds. nih.gov

Pyrazoles : Synthesized by reacting α-bromoketones with phenylhydrazones or phenylhydrazine. nih.gov

The ability to readily form these and other heterocyclic structures underscores the importance of α-haloketones in medicinal chemistry and drug discovery, as these motifs are prevalent in biologically active molecules. researchgate.net

Importance in Complex Organic Molecule Construction

Beyond heterocyclic synthesis, α-haloketones are pivotal in the assembly of complex organic molecules. fiveable.me They can undergo various transformations that allow for the introduction of new functional groups and the formation of new carbon-carbon bonds. For instance, α-bromo ketones can be converted into α,β-unsaturated ketones through dehydrobromination, a reaction often facilitated by a sterically hindered base like pyridine (B92270). libretexts.org These unsaturated ketones are themselves valuable intermediates in Michael additions and other conjugate addition reactions.

Furthermore, α-haloketones are precursors to α-hydroxy ketones, which are valuable synthetic intermediates for a variety of biologically active compounds. wiley.com They also participate in cross-coupling reactions, such as the nickel-catalyzed asymmetric Kumada reaction of racemic α-bromoketones with aryl Grignard reagents to produce α-arylketones. nih.gov This highlights their role in creating stereochemically complex molecules.

Contextualization of Aryl Alpha-Bromoketones: Focus on 2-Bromo-1-phenyldodecan-1-one

Aryl alpha-bromoketones, which feature an aromatic ring attached to the carbonyl group, are a significant subclass of alpha-bromoketones. A prime example is 2-bromo-1-phenylethan-1-one, also known as phenacyl bromide, which is a widely used reagent in organic synthesis. wikipedia.org This core structure is found in more complex derivatives, such as this compound.

Structural Features and Synthetic Utility

The chemical formula for this compound is C18H27BrO. molbase.com Its structure consists of a phenyl group attached to a carbonyl, which is in turn bonded to a carbon bearing a bromine atom and a decyl chain (a ten-carbon alkyl group).

The synthetic utility of this compound and similar long-chain aryl alpha-bromoketones stems from the reactivity of the α-bromo position. This site is susceptible to nucleophilic attack, allowing for the introduction of various functional groups. For example, it can be used in the synthesis of other complex molecules through reactions that displace the bromide ion.

The general synthesis of such compounds often involves the bromination of the corresponding ketone, 1-phenyldodecan-1-one. dergipark.org.tr This can be achieved using various brominating agents.

Relevance of Long-Chain Phenyl Ketone Derivatives in Chemical Research

Long-chain phenyl ketone derivatives are important structural motifs found in various bioactive compounds and are used as intermediates in the synthesis of pharmaceuticals. nih.gov For instance, phenyl ketone derivatives have been investigated for their potential pharmacological activities. nih.gov

Research into long-chain ketones and aldehydes is driven by their presence in natural products and their utility as versatile building blocks in organic synthesis. nih.gov The development of efficient methods to synthesize these molecules is an active area of research. nih.gov The long alkyl chain in these molecules can impart specific physical properties, such as influencing their solubility and interaction with biological membranes.

Structure

3D Structure

Properties

CAS No. |

63424-83-9 |

|---|---|

Molecular Formula |

C18H27BrO |

Molecular Weight |

339.3 g/mol |

IUPAC Name |

2-bromo-1-phenyldodecan-1-one |

InChI |

InChI=1S/C18H27BrO/c1-2-3-4-5-6-7-8-12-15-17(19)18(20)16-13-10-9-11-14-16/h9-11,13-14,17H,2-8,12,15H2,1H3 |

InChI Key |

ZURTVYXXSRAADP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(C(=O)C1=CC=CC=C1)Br |

Origin of Product |

United States |

Elucidating Reaction Mechanisms in Alpha Bromoketone Chemistry

Mechanistic Pathways of Alpha-Bromination

The synthesis of α-bromoketones is a classic transformation that can proceed through several distinct mechanistic pathways, depending on the reaction conditions.

Under acidic conditions, the halogenation of ketones at the α-position is a well-established reaction that proceeds through an enol intermediate. libretexts.orgwikipedia.org The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens. masterorganicchemistry.comutexas.edu Subsequent deprotonation by a weak base leads to the formation of a nucleophilic enol. masterorganicchemistry.comutexas.edu This enol then attacks a molecule of bromine (Br2), leading to the formation of the α-bromoketone and regeneration of the acid catalyst. libretexts.orgmasterorganicchemistry.com

The rate of this acid-catalyzed halogenation is independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.orgopenstax.org This is supported by the observation that the rates of chlorination, bromination, and iodination for a given ketone are identical under acidic conditions. libretexts.orgopenstax.org Furthermore, the rate of deuterium (B1214612) exchange at the α-position is the same as the rate of halogenation, providing strong evidence for a common enol intermediate. libretexts.orgopenstax.orgpressbooks.pub

In basic media, the reaction proceeds via an enolate intermediate. A base removes an α-hydrogen to form a resonance-stabilized enolate ion. wikipedia.orgfiveable.me This enolate then acts as a nucleophile, attacking the electrophilic bromine. wikipedia.org Unlike acid-catalyzed halogenation, successive halogenations are often faster in basic solutions because the electron-withdrawing halogen atom increases the acidity of the remaining α-hydrogens. wikipedia.org

For unsymmetrical ketones, the regioselectivity of bromination is dependent on the conditions. In acidic solutions, the more substituted enol is typically favored, leading to bromination at the more substituted α-carbon. pressbooks.pub Conversely, in basic solutions, the less sterically hindered proton is removed more readily, resulting in halogenation at the less substituted position. wikipedia.org

A variety of brominating agents can be employed, with elemental bromine (Br2) being the most common, often in a solvent like acetic acid. libretexts.orgnih.gov Other reagents such as N-bromosuccinimide (NBS) can also be used. masterorganicchemistry.com

While enolization is the most common pathway, direct electrophilic addition of bromine to the ketone can also be considered. In this scenario, the ketone itself, although a weaker nucleophile than an enol or enolate, could theoretically attack a bromine molecule. However, this pathway is generally less favored due to the lower nucleophilicity of the ketone's α-carbon compared to the corresponding enol or enolate. The activation of the carbonyl group by an acid catalyst to form the enol is the more dominant and well-supported mechanism for α-bromination. libretexts.orgmasterorganicchemistry.comutexas.edu

The reaction of an enol with an electrophile like bromine is a classic example of an electrophilic addition to a double bond, where the electron-rich π-system of the enol attacks the electrophilic bromine atom. masterorganicchemistry.comfiveable.me

Radical-mediated pathways offer an alternative to the more common ionic mechanisms for bromination. These reactions typically involve the generation of a bromine radical, which can then abstract a hydrogen atom from the α-position of the ketone to form a carbon-centered radical. researchgate.netnih.gov This radical can then react with a bromine source to yield the α-bromoketone.

For instance, the use of a radical initiator like V-65 can trigger the reaction between aldehydes and allyl bromides, proceeding through an acyl radical intermediate. thieme-connect.de This acyl radical undergoes an S_H2'-type addition–elimination reaction to form the product and regenerate a bromine radical, perpetuating a chain reaction. researchgate.netthieme-connect.de

Photochemical methods can also be employed to generate bromine radicals. acs.org For example, visible light can be used to mediate the homolysis of Br2 into bromine radicals. nih.gov These radicals can then abstract a hydrogen atom from an aldehyde to generate an acyl radical, which can participate in subsequent coupling reactions. nih.gov In some cases, photoinduced cleavage of a C-Br bond in bromophenyl ketones can lead to the formation of acylphenyl radicals. acs.org

These radical-based methods can offer different selectivity and functional group tolerance compared to the ionic pathways.

Mechanistic Insights into Transformations Involving 2-Bromo-1-phenyldodecan-1-one and its Congeners

The presence of the bromo substituent makes α-bromoketones valuable synthetic intermediates, capable of undergoing a variety of transformations, including cross-coupling reactions.

The Kumada cross-coupling reaction, which involves the coupling of a Grignard reagent with an organic halide catalyzed by a nickel or palladium complex, is a powerful tool for carbon-carbon bond formation. wikipedia.orgorganic-chemistry.org The application of this reaction to α-bromoketones has been a significant area of research, particularly in the context of asymmetric synthesis. researchgate.netnih.gov

A key challenge in the coupling of alkyl electrophiles is the potential for β-hydride elimination. wikipedia.org However, the presence of the carbonyl group in α-bromoketones provides an activating group that facilitates the reaction. wikipedia.org

Nickel catalysts have proven to be particularly effective for the Kumada coupling of α-bromoketones. caltech.edunih.gov The mechanism of these reactions is complex and can involve various nickel oxidation states, including Ni(I) and Ni(III) intermediates. mdpi.comrhhz.net

A significant breakthrough in this area has been the development of enantioconvergent Kumada couplings of racemic α-bromoketones, which allow for the synthesis of α-aryl ketones with high enantioselectivity. wikipedia.orgnih.gov This has been achieved through the use of chiral ligands, with bis(oxazoline) (BOX) ligands being particularly successful. nih.govnih.govscispace.com

The nickel/bis(oxazoline) catalyst system operates at remarkably low temperatures (e.g., -40 °C or -60 °C), which is crucial for preventing the racemization of the α-aryl ketone products. researchgate.netscispace.com The proposed mechanism for this enantioconvergent reaction involves several key steps. nih.gov Initially, a transmetalation reaction occurs between the Ni(II) catalyst and the Grignard reagent. nih.gov The resulting arylnickel(II) complex is considered the resting state of the catalyst. nih.gov This complex then reacts with the α-bromoketone.

Evidence suggests the formation of an organic radical from the electrophile during the catalytic cycle. nih.gov For example, the product distribution from a cyclization reaction using an α-bromoketone under Kumada conditions mirrors that of a known radical-mediated cyclization, pointing to a common radical intermediate. nih.gov

The design of the bis(oxazoline) ligand is critical for achieving high enantioselectivity. scispace.com These C2-symmetric ligands create a chiral environment around the nickel center, which controls the stereochemical outcome of the reaction. caltech.eduacs.org The electronic properties and steric bulk of the ligand influence the redox properties of the nickel catalyst and the rates of the elementary steps in the catalytic cycle. researchgate.netacs.org For instance, bi-oxazoline (biOx) ligands have been shown to be better at stabilizing Ni(I) states compared to bis-oxazoline (box) ligands. acs.orgacs.org

The following table summarizes the key features of the nickel/bis(oxazoline)-catalyzed Kumada coupling of α-bromoketones:

| Feature | Description | Reference |

| Reaction Type | Enantioconvergent Kumada Cross-Coupling | nih.gov |

| Substrates | Racemic α-bromoketones and aryl Grignard reagents | nih.govscispace.com |

| Catalyst | Nickel complex with a chiral bis(oxazoline) ligand | nih.govscispace.com |

| Key Advantage | High enantioselectivity and mild reaction temperatures | researchgate.netscispace.com |

| Mechanistic Feature | Involves the formation of an organic radical intermediate | nih.gov |

Bischler-Möhlau Indole (B1671886) Synthesis Mechanism

The Bischler-Möhlau indole synthesis is a classic method for preparing 2-aryl-indoles from the reaction of an α-bromoacetophenone derivative, such as this compound, with an excess of an aniline (B41778). wikipedia.org The reaction typically requires harsh conditions, though milder methods using microwave irradiation have been developed. wikipedia.orgchemeurope.com

The mechanism, while seemingly straightforward, is complex and can lead to different products depending on the reaction pathway. nih.govresearchgate.net The initial step involves the S_N2 reaction between the aniline and the α-bromoketone to form an α-amino ketone intermediate. A second molecule of aniline then reacts with the ketone's carbonyl group to form a key intermediate (a diaminoalkene or its enamine tautomer), which subsequently undergoes cyclization. wikipedia.orgwikipedia.org The expulsion of an aniline molecule and subsequent aromatization leads to the final 2-aryl-indole product. wikipedia.org

A significant challenge in the Bischler-Möhlau synthesis is controlling the regiochemistry, as the reaction can yield both 2-aryl and 3-aryl indoles. nih.gov The outcome is highly dependent on the substrates and reaction conditions. nih.gov Several mechanistic pathways involving different cationic intermediates have been proposed to explain the observed regioselectivity. nih.gov

Pathway A (Direct Cyclization): This pathway involves the intramolecular electrophilic attack of the aniline ring onto the enamine intermediate, leading directly to a 3-aryl indole without rearrangement. nih.gov

Pathway B (Rearrangement): This is a more commonly invoked pathway where an intermediate adduct forms, which then undergoes cyclization. This pathway often involves the formation of an imine intermediate after condensation with a second equivalent of aniline. Intramolecular cyclization with the displacement of the initial aniline molecule yields the 2-aryl indole. nih.gov Isotopic labeling studies have provided evidence for this pathway. nih.gov

1,2-Aryl Shift: In some cases, a 1,2-aryl shift has been postulated to occur, which can interconvert indole regioisomers. nih.gov

Computational studies have been employed to assess the activation energies associated with these different pathways, helping to predict the major product. nih.govrsc.org

The electronic nature of substituents on both the aniline and the α-bromoketone plays a crucial role in determining the reaction's selectivity and yield.

Substituents on the Aniline: Electron-donating groups (EDGs) on the aniline ring generally facilitate the electrophilic cyclization step, increasing the reaction rate and often favoring the formation of a specific regioisomer. Conversely, electron-withdrawing groups (EWGs) can hinder the reaction.

Substituents on the α-Bromoketone: The nature of the aryl group on the ketone (the phenyl group in this compound) also influences the reaction.

The regiochemical outcome for meta-substituted anilines is particularly sensitive to these electronic effects, often leading to a mixture of 5- and 7-substituted indoles.

Table 2: Influence of Aniline Substituents on Bischler-Möhlau Reaction (Data based on general findings for α-bromoacetophenones and substituted anilines)

| Aniline Substituent | Electronic Effect | Observed Outcome | Typical Yield |

|---|---|---|---|

| 4-Methoxy | Strong EDG | Facilitates cyclization | Good |

| 4-Methyl | Weak EDG | Promotes reaction | Moderate to Good |

| 4-Chloro | Weak EWG (Inductive) | Slower reaction | Moderate |

| 4-Nitro | Strong EWG | Inhibits or slows reaction significantly | Low to Poor |

Debromination Mechanisms in Transformations of Alpha,Alpha-Dibromoketones

While this compound is a mono-brominated ketone, understanding the debromination of related α,α-dibromoketones provides insight into the broader chemistry of halogenated ketones. These compounds can serve as synthetic equivalents to α-bromoketones. The debromination can proceed through several mechanisms.

One common method involves the use of a zinc-copper couple, which can lead to the formation of a parent ketone and an α-methoxy-ketone if methanol (B129727) is used as the solvent. wikipedia.org The formation of the α-methoxy-ketone is suggested to occur via a selective 2-oxyallyl cation intermediate, arising from an S_N1-type reaction. wikipedia.org In other systems, debromination can be part of a one-pot sulfonylation strategy, reacting α,α-dibromoketones with sulfinate salts to form β-ketosulfones under neutral conditions.

Mechanistic studies on the heterocyclization of α,α-dibromocarbonyl compounds suggest that debromination can occur after an initial nucleophilic substitution of one bromine atom, followed by a reduction of the second, possibly through a single electron transfer (SET) mechanism.

Deoxygenative Transformations Initiated by Alpha-Bromoketone Intermediates

Deoxygenative transformations are a class of reactions where the carbonyl oxygen of a ketone is ultimately removed. In the context of α-bromoketones, this is typically a multi-step process where the bromine atom initiates the transformation.

One such pathway involves the conversion of the α-bromoketone to an intermediate that can then undergo deoxygenation. For example, the Mitsunobu reaction is a well-known deoxygenative transformation of alcohols involving alkoxyphosphonium intermediates. mit.edu Analogous phosphorus-based chemistry can be applied to intermediates derived from α-bromoketones. Tricoordinate phosphorus compounds are potent oxygen-atom acceptors, driving these reactions through the formation of a strong P=O bond. mit.edu The process can be initiated by converting the α-bromoketone to an α-hydroxyketone, which is then subjected to deoxygenative conditions.

Computational Chemistry in Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving α-bromoketones. researchgate.netacs.org These methods allow researchers to model reaction pathways, calculate the energies of intermediates and transition states, and predict the outcomes of reactions.

For instance, DFT calculations have been used to:

Investigate the stereochemistry-determining step in nickel-catalyzed enantioconvergent reactions of racemic α-bromoketones. nih.gov

Study the regioselectivity of the Bischler-Möhlau indole synthesis by comparing the activation barriers of competing reaction pathways. nih.govrsc.org

Explore the mechanism of the Darzens reaction involving camphor-based α-bromoketones.

Analyze the reaction channels of α-haloketones with nucleophiles, distinguishing between carbonyl addition, direct substitution, and proton abstraction. researchgate.net

These computational insights provide a molecular-level understanding that complements experimental findings and guides the development of new synthetic methods.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations would be instrumental in predicting various molecular properties that govern its reactivity.

For this compound, DFT calculations would likely reveal the electrophilic nature of the carbonyl carbon and the carbon atom bearing the bromine, making them susceptible to nucleophilic attack. The energy and shape of the LUMO would indicate the preferred trajectory for a nucleophile's approach. Furthermore, DFT can be used to calculate the vibrational frequencies of the molecule, which helps in its characterization and in the calculation of thermodynamic properties such as enthalpy and Gibbs free energy for various reaction pathways.

In more complex scenarios, such as photocatalyzed reactions, DFT is used to model the electronic states of the catalyst and the substrate, as well as the intermediates and transition states involved in the reaction. For example, in a proposed mechanism for the dehalogenation of the related compound 2-bromo-1-phenylethanone, understanding the energy levels of the photocatalyst and the substrate is key to explaining the reaction's feasibility.

Interactive Data Table: Hypothetical DFT-Calculated Properties of this compound

Since direct experimental or computational data for this compound is scarce in the public domain, the following table presents hypothetical data based on known values for similar compounds and general principles of organic chemistry. This data is for illustrative purposes to show what a DFT study might reveal.

| Property | Calculated Value | Significance |

| Dipole Moment | ~2.5 - 3.5 D | Indicates a polar molecule, influencing solubility and intermolecular interactions. |

| HOMO Energy | ~ -6.5 to -7.5 eV | Relates to the molecule's ability to donate electrons; a lower energy suggests lower reactivity as a nucleophile. |

| LUMO Energy | ~ -0.5 to -1.5 eV | Relates to the molecule's ability to accept electrons; a lower energy suggests higher reactivity as an electrophile. |

| Mulliken Charge on C=O Carbon | ~ +0.4 to +0.6 | Confirms the electrophilic nature of the carbonyl carbon. |

| Mulliken Charge on C-Br Carbon | ~ +0.1 to +0.3 | Indicates an electrophilic site for nucleophilic substitution. |

Transition State Analysis and Reaction Coordinate Exploration

Understanding a chemical reaction's mechanism requires not only knowledge of the reactants and products but also the high-energy transition states that connect them. Transition state analysis is a cornerstone of computational reaction chemistry.

For a reaction involving this compound, such as a nucleophilic substitution at the alpha-carbon, computational chemists would first propose a plausible reaction pathway. Then, using methods like DFT, they would search for the geometry of the transition state along this path. A key characteristic of a true transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from reactant to product.

The exploration of the reaction coordinate, often done through Intrinsic Reaction Coordinate (IRC) calculations, maps out the lowest energy path connecting the transition state to the reactants and products. This provides a detailed picture of the geometric and energetic changes that occur throughout the reaction. For example, in an SN2 reaction at the alpha-carbon of this compound, the IRC would show the simultaneous formation of the new bond with the nucleophile and the breaking of the carbon-bromine bond.

While no specific transition state analyses for this compound have been found in the literature, studies on similar alpha-bromoketones highlight the importance of such analyses. For instance, in nickel-catalyzed cross-coupling reactions of racemic α-bromoketones, DFT calculations and transition state analysis have been pivotal in understanding the stereochemistry-determining step of the reaction.

Interactive Data Table: Hypothetical Transition State Properties for an SN2 Reaction of this compound with a Nucleophile (Nu⁻)

This table illustrates the type of data that would be generated from a transition state analysis of a hypothetical reaction.

| Parameter | Reactant (R) | Transition State (TS) | Product (P) |

| Relative Energy (kcal/mol) | 0 | ~15-25 | < 0 (exothermic) |

| C-Br Bond Length (Å) | ~1.95 | ~2.2-2.4 | (Broken) |

| C-Nu Bond Length (Å) | (Not bonded) | ~2.1-2.3 | ~1.8-2.0 |

| Imaginary Frequency (cm⁻¹) | None | 1 (e.g., -300 to -500) | None |

Advanced Characterization and Spectroscopic Analysis in Alpha Bromoketone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the electronic environment and connectivity of atoms within 2-Bromo-1-phenyldodecan-1-one.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of this compound, distinct signals correspond to the different sets of chemically non-equivalent protons. The aromatic protons of the phenyl group typically appear in the downfield region, from approximately 7.5 to 8.1 ppm. libretexts.org The protons at the ortho position to the carbonyl group are the most deshielded due to the electron-withdrawing nature of the ketone, appearing at the lower end of this range (around 8.0-8.1 ppm).

The single proton on the alpha-carbon (the carbon adjacent to the carbonyl group), known as the methine proton, is significantly deshielded by both the adjacent carbonyl group and the electronegative bromine atom. This results in a characteristic downfield shift, typically observed as a triplet around 5.2-5.4 ppm. The protons of the long dodecyl chain appear in the upfield region of the spectrum. The methylene (B1212753) group adjacent to the methine proton is expected around 2.0-2.2 ppm, while the bulk of the other methylene groups form a broad multiplet between 1.2 and 1.4 ppm. The terminal methyl group of the dodecyl chain gives rise to a triplet signal at approximately 0.9 ppm. compoundchem.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This interactive table summarizes the expected proton signals.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic (ortho-H) | 8.0 - 8.1 | Multiplet (d) |

| Aromatic (meta/para-H) | 7.5 - 7.7 | Multiplet (m) |

| Methine (α-CHBr) | 5.2 - 5.4 | Triplet (t) |

| Methylene (β-CH₂) | 2.0 - 2.2 | Multiplet (m) |

| Methylene (-(CH₂)₈-) | 1.2 - 1.4 | Broad Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon environment. The most downfield signal belongs to the carbonyl carbon, which is highly deshielded and typically appears in the 190-200 ppm range for α-bromoketones. The carbons of the phenyl ring resonate between 128 and 135 ppm.

The alpha-carbon, directly attached to the bromine atom, is also significantly deshielded and is expected to have a chemical shift in the range of 45-55 ppm. The carbons of the long alkyl chain appear in the upfield region, generally between 14 and 32 ppm, with the terminal methyl carbon being the most shielded at around 14 ppm. pdx.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This interactive table outlines the expected carbon-13 signals.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 190 - 200 |

| Aromatic (ipso-C) | 134 - 136 |

| Aromatic (ortho/meta/para-C) | 128 - 134 |

| Methine (α-CHBr) | 45 - 55 |

| Alkyl Chain (-CH₂-) | 22 - 32 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group. For aromatic ketones where the alpha-carbon is substituted with a halogen, this C=O stretching vibration is typically observed around 1690-1700 cm⁻¹. nist.govnist.gov

Other significant absorptions include those for the C-H stretching of the aromatic ring (around 3050-3100 cm⁻¹) and the aliphatic dodecyl chain (around 2850-2960 cm⁻¹). Aromatic C=C bond stretching vibrations appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is found in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹. docbrown.info

Table 3: Characteristic IR Absorption Frequencies for this compound This interactive table displays key infrared absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Carbonyl (C=O) Stretch | 1690 - 1700 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can aid in structural elucidation. The molecular formula for this compound is C₁₈H₂₇BrO.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. whitman.edu This results in two molecular ion peaks of almost equal intensity, separated by two mass units (M⁺ and M+2).

The primary fragmentation pathway for ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. For this compound, this can lead to two main fragments: the highly stable benzoyl cation ([C₆H₅CO]⁺) with an m/z of 105, and a fragment resulting from the loss of the bromine atom. libretexts.orglibretexts.org

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scirp.org In an analysis of a mixture, the GC component would first separate this compound from other volatile and semi-volatile compounds based on its boiling point and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, allowing for its identification based on its unique mass spectrum.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of the molecular ion and its fragments. For this compound, HRMS would be able to distinguish its molecular formula from other possible formulas that have the same nominal mass, thus confirming its elemental composition.

Table 4: Predicted Key Mass Fragments for this compound This interactive table shows expected ions in the mass spectrum.

| Ion | Formula | m/z (Mass/Charge) | Notes |

|---|---|---|---|

| [M]⁺ | [C₁₈H₂₇⁷⁹BrO]⁺ | 338.12 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | [C₁₈H₂₇⁸¹BrO]⁺ | 340.12 | Molecular ion with ⁸¹Br (approx. 1:1 ratio with M⁺) |

| [M-Br]⁺ | [C₁₈H₂₇O]⁺ | 259.21 | Loss of bromine radical |

| [C₆H₅CO]⁺ | [C₇H₅O]⁺ | 105.03 | Benzoyl cation from α-cleavage |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the kinetics and electronic properties of reactions involving α-bromoketones. This technique measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. For compounds like this compound, the carbonyl group (C=O) and the phenyl ring are the primary chromophores.

In mechanistic studies, UV-Vis spectroscopy can be employed to monitor the progress of a reaction in real-time by observing the change in absorbance at a specific wavelength corresponding to a reactant or product. sapub.org For instance, in reactions where the α-bromoketone is consumed, a decrease in the absorbance associated with its characteristic electronic transitions would be observed. The technique is particularly useful for studying reactions involving the formation of colored intermediates or products.

One key application is the study of electron donor-acceptor (EDA) complexes. researchgate.net α-Bromoketones can participate in EDA interactions, and the formation of such complexes often gives rise to new absorption bands in the UV-Vis spectrum. By monitoring these bands, researchers can gain insight into reaction pathways that proceed through these intermediates. The data from UV-Vis spectroscopy allows for the determination of reaction rate constants and can provide evidence for proposed mechanistic steps. sapub.orgresearchgate.net For example, the n→π* transition of the carbonyl group in ketones typically results in a weak absorption band in the 270-300 nm region. masterorganicchemistry.com Changes in the position and intensity of this band can indicate interactions or reactions at the carbonyl center.

Table 1: Representative UV-Vis Absorption Data for Aromatic Ketones

| Compound Class | Chromophore | Typical λmax (nm) | Transition Type | Molar Absorptivity (ε) |

|---|---|---|---|---|

| Aromatic Ketones | Phenyl-C=O | ~240 | π → π* | High |

| Aromatic Ketones | C=O | ~280 | n → π* | Low |

| Conjugated Systems | C=C-C=O | >220 | π → π* | High |

Note: This table provides typical values for aromatic ketones to illustrate the electronic transitions relevant to this compound. Actual values for the specific compound may vary based on solvent and substitution.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Many reactions involving α-bromoketones proceed through radical intermediates, which are species with one or more unpaired electrons. Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is the primary and most direct method for detecting and characterizing these transient species. nih.govbruker.combruker.com The technique is based on the absorption of microwave radiation by an unpaired electron in the presence of a magnetic field.

EPR spectroscopy provides detailed information about the electronic structure of the radical, and the analysis of the resulting spectrum can help identify the specific radical species present. bruker.com However, many biologically relevant or reactive radicals have very short lifetimes, making their direct detection difficult. nih.gov To overcome this, a technique called "spin trapping" is often employed. nih.govnih.gov In this method, a "spin trap" molecule reacts with the unstable radical to form a more stable radical adduct, which can accumulate to a concentration detectable by EPR. nih.gov Nitrone-based spin traps like 5,5-dimethyl-1-pyrroline N-oxide (DMPO) are commonly used for this purpose. nih.gov

The application of EPR in the study of α-bromoketones is crucial for elucidating reaction mechanisms that involve single-electron transfer (SET) processes or homolytic cleavage of the carbon-bromine bond. The detection and characterization of radical intermediates provide direct evidence for such pathways, which cannot be obtained by other spectroscopic methods. bruker.com Operando EPR techniques can even follow the formation and decay of radicals in real-time during a reaction. nih.govcam.ac.uk

Table 2: Common Spin Traps and Their Applications in EPR Spectroscopy

| Spin Trap | Abbreviation | Typical Radicals Trapped | Key Features of Adduct Spectrum |

|---|---|---|---|

| 5,5-dimethyl-1-pyrroline N-oxide | DMPO | Superoxide (B77818), Hydroxyl, Carbon-centered radicals | Hyperfine splitting constants are sensitive to the trapped radical's identity. |

| N-tert-butyl-α-phenylnitrone | PBN | Carbon-centered radicals | Forms relatively stable adducts. |

Note: This table illustrates common spin traps used to detect transient radicals that could be formed in reactions involving α-bromoketones.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org This method provides an unambiguous determination of a molecule's structure, including bond lengths, bond angles, and torsional angles, offering a definitive structural proof. msu.edu For α-bromoketones like this compound, obtaining a single-crystal X-ray structure provides invaluable information about its conformation in the solid state.

The process involves irradiating a single crystal of the compound with an X-ray beam. The crystal diffracts the X-rays in a specific pattern based on the arrangement of electrons within the crystal lattice. wikipedia.orgnih.gov By analyzing the intensities and positions of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. nih.gov

For this compound, an X-ray crystal structure would reveal the exact spatial relationship between the phenyl group, the carbonyl group, the bromine atom, and the long dodecyl chain. This information is fundamental to understanding intermolecular interactions in the solid state, such as hydrogen bonding or halogen bonding, which can influence the compound's physical properties and reactivity. nih.gov While obtaining suitable crystals can be a challenging step, the detailed structural information provided by X-ray crystallography is unparalleled and serves as a foundational tool for characterizing new chemical entities. wikipedia.orglibretexts.orgnih.gov

Table 3: Illustrative Crystallographic Data for an Organic Bromo-Compound

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Orthorhombic | The shape of the unit cell. |

| Space Group | Pbca | The symmetry elements within the unit cell. |

| a (Å) | 11.529 | Length of the 'a' axis of the unit cell. |

| b (Å) | 7.501 | Length of the 'b' axis of the unit cell. |

| c (Å) | 19.718 | Length of the 'c' axis of the unit cell. |

| α, β, γ (°) | 90, 90, 90 | Angles of the unit cell. |

| Z | 8 | Number of molecules in the unit cell. |

Note: This table contains representative data for (Z)-1-bromo-1-nitro-2-phenylethene to illustrate the type of information obtained from an X-ray crystallography experiment. growingscience.com Data for this compound would be specific to its crystal structure.

Strategic Applications and Future Directions in 2 Bromo 1 Phenyldodecan 1 One Research

Role as Precursors in Complex Organic Synthesis

The presence of a reactive carbon-bromine bond adjacent to a carbonyl group makes 2-bromo-1-phenyldodecan-1-one a versatile building block for the construction of more complex molecular architectures, particularly those with biological or material relevance.

Synthesis of Biologically Relevant Scaffolds (e.g., heterocyclic compounds)

α-Bromoketones are key intermediates in the synthesis of a wide array of heterocyclic compounds, many of which are scaffolds for pharmacologically active agents. scirp.orgmdpi.comnih.gov The reaction of this compound with various nucleophiles can lead to the formation of diverse heterocyclic systems.

For instance, in the Hantzsch synthesis, α-haloketones react with a β-ketoester and ammonia (B1221849) or an amine to form dihydropyridines, which can be oxidized to pyridines. The long dodecyl chain from this compound would impart significant lipophilicity to the resulting pyridine (B92270) derivatives, a property that can be crucial for their interaction with biological membranes.

Similarly, the reaction with thioamides or thioureas is a well-established route to thiazole (B1198619) derivatives. scirp.org The resulting thiazoles would incorporate the 1-phenyldodecan-1-one backbone, potentially leading to new classes of compounds with unique biological activities. The synthesis of imidazoles through condensation with amidines is another important application. rasayanjournal.co.inresearchgate.netresearchgate.netorganic-chemistry.org For example, the reaction of 2-bromo-1-(substituted phenyl)ethanone with substituted amides under microwave irradiation in the presence of a phase transfer catalyst has been shown to be an efficient method for imidazole (B134444) synthesis. rasayanjournal.co.in

The synthesis of furans is another area where this compound could be a valuable precursor. nih.govrsc.orgorganic-chemistry.orgnih.govuoguelph.ca Multisubstituted furans are found in many bioactive natural products and are important building blocks in organic synthesis. nih.gov Likewise, the synthesis of thiophenes, which are important in medicinal chemistry and materials science, can be achieved from α-haloketones. beilstein-journals.orgderpharmachemica.comlnu.edu.cnmdpi.comorganic-chemistry.org

The following table illustrates representative examples of heterocyclic syntheses using α-bromoketones as precursors.

| Heterocycle | Reactants | General Conditions | Potential Product from this compound |

| Thiazole | α-Bromoketone, Thioamide | Ionic Liquid, p-TsOH | 2-Substituted-4-(1-phenyldodecyl)thiazole |

| Imidazole | α-Bromoacetophenone, Amidine | Microwave, TEBA catalyst | 2,4-Disubstituted-imidazole with a 1-phenyldodecyl group |

| Furan (B31954) | 2-Iodo-2-alken-1-ones, Nucleophiles | Iodocyclization | Polysubstituted furan with a 1-phenyldodecyl group |

| Thiophene (B33073) | α-Haloketone, Thiomorpholide | Microwave | Highly substituted thiophene with a 1-phenyldodecyl group |

Contribution to Materials Science

The long dodecyl chain in this compound suggests its potential utility in materials science, particularly in the synthesis of liquid crystals and polymers. chemicalbook.comsolubilityofthings.com The rigid phenyl group combined with the flexible long alkyl chain is a common structural motif in liquid crystalline compounds. Modification of the α-bromo ketone moiety could allow for the introduction of other functional groups, leading to the synthesis of novel liquid crystals with specific phase behaviors.

Furthermore, this compound can serve as an initiator or a monomer in polymerization reactions. The bromine atom can be used to initiate atom transfer radical polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of well-defined polymers. The resulting polymers would possess a phenyl ketone end-group, which could be further functionalized.

Methodological Advancements in Alpha-Bromoketone Chemistry

Recent years have seen significant progress in the synthetic methodologies for α-bromoketones, focusing on greener and more efficient processes. These advancements are directly applicable to the synthesis and transformation of this compound.

Development of Green and Sustainable Synthetic Protocols

Traditional methods for the α-bromination of ketones often involve the use of hazardous reagents like elemental bromine and volatile organic solvents. mdpi.com Green chemistry initiatives have spurred the development of more environmentally benign protocols.

One such approach is the use of N-bromosuccinimide (NBS) as a brominating agent in greener solvents like ionic liquids or even water. scirp.orgmit.edu For example, ketones can be smoothly reacted with NBS in the presence of a catalytic amount of p-toluenesulfonic acid in recyclable ionic liquids to produce α-bromoketones in good yields. scirp.org Another sustainable method involves the one-pot synthesis of α-bromoketones from secondary alcohols using ammonium (B1175870) bromide and Oxone®, which proceeds through the oxidation of the alcohol followed by oxidative bromination of the in-situ generated ketone. rsc.orgresearchgate.net

The use of microwave irradiation has also been shown to accelerate these reactions, often leading to higher yields and shorter reaction times under solvent-free or green solvent conditions. mdpi.comrasayanjournal.co.in Ball-milling is another mechanochemical technique that has been successfully employed for the monobromination of ketones with NBS, offering a solvent-free and highly regioselective method.

The following table summarizes some green synthetic protocols applicable to the synthesis of α-bromoketones.

| Method | Brominating Agent | Catalyst/Medium | Key Features |

| Ionic Liquid Mediated | NBS | [bmim]PF6, p-TsOH | Recyclable medium, good yields |

| One-pot from Alcohols | NH4Br, Oxone® | - | Uses non-toxic reagents, avoids ketone isolation |

| Microwave-Assisted | NBS | Acetic acid-functionalized silica | Solvent-free, extremely short reaction times |

| Ball-Milling | NBS | MCM-41-SO3H | Solvent-free, high regioselectivity, short reaction times |

Catalyst Design for Enhanced Selectivity and Efficiency

The development of novel catalysts has been instrumental in improving the selectivity and efficiency of reactions involving α-bromoketones. For instance, in the synthesis of heterocyclic compounds, various catalysts have been employed to direct the reaction towards the desired product and improve yields. Copper silicate (B1173343) has been reported as an efficient and reusable catalyst for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine (B139424) and substituted phenacyl bromides. nanobioletters.com

In cross-coupling reactions, palladium catalysts are widely used. For example, a phosphine-free palladium catalyst has been used for the regioselective C5-arylation of 3-substituted thiophenes using a bromo-substituent as a blocking group. beilstein-journals.org The development of chiral catalysts has enabled the enantioselective synthesis of α-substituted ketones from racemic α-bromo ketones. escholarship.orgnih.gov For example, a recoverable chiral quaternary salt has been used as a phase-transfer catalyst for the transformation of racemic α-bromo ketones to chiral α-azido and α-amino ketones with high enantioselectivity. nih.gov

The table below highlights different catalytic systems used in α-bromoketone chemistry.

| Reaction Type | Catalyst System | Substrates | Outcome |

| Heterocycle Synthesis | Copper Silicate | 2-Aminopyridine, Phenacyl bromides | Efficient synthesis of Imidazo[1,2-a]pyridines |

| C-H Arylation | Phosphine-free Pd catalyst | 3-Substituted thiophenes, Aryl bromides | Regioselective C5-arylation |

| Enantioselective Azidation | Chiral Quaternary Salt (Phase Transfer) | Racemic α-Bromo Ketones, NaN3 | Chiral α-Azido Ketones with high enantioselectivity |

| Hydroacylation | Wilkinson's complex, Solid acids | Aldehydes, Alkenes/Alkynes | Saturated or α,β-unsaturated ketones |

Computational Modeling and Predictive Research

Computational modeling, particularly Density Functional Theory (DFT), has become a powerful tool for understanding reaction mechanisms and predicting the reactivity and properties of molecules. researchgate.netrsc.org While no specific computational studies on this compound were found, DFT calculations on related α-bromoketones have provided valuable insights.

For example, DFT calculations have been used to investigate the mechanism of the rhodium-catalyzed decarbonylation of aldehydes and the diastereoselectivity of the Darzens reaction of camphor-based α-bromoketones. Such studies can elucidate the transition states and intermediates involved in reactions, helping to explain observed selectivities and guide the development of more efficient synthetic methods.

Predictive models based on molecular descriptors can be used to estimate various physicochemical properties of this compound, such as its vapor pressure, solubility, and bioconcentration factor. These predictions can be valuable in assessing its potential environmental fate and in designing applications in materials science. For instance, group-additivity methods and models based on molecular connectivity indices have been used to predict the physicochemical properties of a wide range of organic compounds. rsc.org

Predicting Reactivity and Regioselectivity

The reactivity of α-bromoketones like this compound is fundamentally influenced by the presence of the carbonyl group adjacent to the carbon-bromine bond. This structural feature enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. However, the prediction of reactivity and regioselectivity in its reactions is a nuanced process, dependent on various factors including the nature of the nucleophile, reaction conditions, and the steric and electronic properties of the substrate itself.

A key aspect of reactivity is the competition between SN2 substitution at the α-carbon and other potential reaction pathways. For instance, in reactions with nucleophiles, the rate of substitution at the α-carbon of an α-bromoketone is not universally enhanced compared to a simple alkyl halide like methyl iodide. The extent of this rate enhancement is highly dependent on the specific nucleophile employed. rsc.org This highlights the importance of considering the intricate electronic interplay between the substrate and the reacting species.

Furthermore, the presence of enolizable protons in unsymmetrical ketones can lead to mixtures of regioisomers upon direct halogenation, a challenge that underscores the need for selective synthesis methods for α-bromoketones. beilstein-journals.org The development of predictive models for regioselectivity often relies on understanding the stability of reaction intermediates, such as enolates or enols, which are crucial in many reactions involving α-bromoketones. Computational methods are increasingly being employed to model reaction pathways and predict the most favorable outcomes, aiding in the rational design of experiments.

Rational Design of Novel Transformations

The unique reactivity of this compound and other α-bromoketones makes them valuable precursors for the synthesis of a wide array of organic compounds, particularly heterocyclic structures. beilstein-journals.org The rational design of novel transformations aims to expand the synthetic utility of these compounds by developing new, efficient, and selective reactions.

One significant area of research is the use of α-bromoketones in multicomponent reactions, where multiple starting materials are combined in a single step to form complex products. For example, a one-pot multicomponent reaction has been developed for the synthesis of substituted 4-arylidene imidazolin-5-ones from amino acid esters, isocyanates, and α-bromoketones. researchgate.net This approach offers a streamlined and atom-economical route to valuable heterocyclic scaffolds.

Another avenue of exploration is the development of new catalytic systems to mediate reactions of α-bromoketones. Metal-free sp3 C-H bond oxidation and functionalization of α-bromoketones have been achieved to synthesize various heterocyclic compounds like quinoxalinones and benzoxazinones in a one-pot process. clockss.org This avoids the use of metal catalysts, which can be a source of impurities and environmental concern. Additionally, photoredox-organocatalyzed α-alkylation of α-MIDA boryl aldehydes with α-bromoketones has led to the formation of boron-containing 1,4-dicarbonyl compounds, which are precursors to synthetically challenging borylated heterocycles. nih.gov

The rational design of these transformations often involves considering the interplay of different catalytic cycles. For example, a triple catalytic system involving photoredox, N-heterocyclic carbene (NHC), and hydrogen atom transfer (HAT) catalysis has been used for the cross-coupling of carboxylic acids with olefins, where α-bromoketones could potentially serve as precursors or intermediates. nih.gov

Emerging Research Frontiers for Long-Chain Alpha-Bromoketones

The future of research on long-chain alpha-bromoketones like this compound is poised to explore several exciting new frontiers. These emerging areas promise to further enhance the synthetic toolkit available to chemists and enable the creation of novel materials and biologically active molecules.

One promising direction is the application of these compounds in asymmetric catalysis . The development of enantioselective transformations using chiral catalysts could provide access to optically pure products, which is of paramount importance in medicinal chemistry and materials science. For instance, enzyme-catalyzed reductions of prochiral ketones can produce highly optically pure R- or S-isomers. google.com Photoenzymatic systems are also being explored for challenging intermolecular reactions, such as the hydroalkylation of terminal olefins using α-bromo ketones as radical precursors. rsc.org

Another burgeoning field is the use of long-chain alpha-bromoketones in polymer chemistry . Their ability to participate in various polymerization reactions could lead to the synthesis of novel polymers with tailored properties. For example, they could potentially be used as initiators or monomers in controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), to create well-defined polymer architectures. acs.org

Furthermore, the unique properties of long-chain alpha-bromoketones could be harnessed in the development of new functional materials . The long alkyl chain imparts lipophilicity, which could be advantageous in applications such as the formation of self-assembled monolayers or in the design of molecules for membrane-related studies. Their reactivity also allows for their incorporation into larger molecular frameworks, potentially leading to new liquid crystals, surfactants, or components for organic electronic devices.

Finally, the exploration of novel reaction methodologies continues to be a key research frontier. This includes the development of more sustainable and environmentally friendly synthetic methods, such as those utilizing flow chemistry or alternative energy sources like microwaves or ultrasound. The use of α,α-dibromoketones as synthetic equivalents to α-bromoketones is also an area of interest, as it can avoid the use of lachrymatory α-haloketones. benthamdirect.com

Q & A

Q. Table 1: Example Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 140°C (oil bath) |

| Reaction Time | 5 hours |

| Solvent | Cyclohexane |

| Catalyst | H₂SO₄ (conc.) |

| Stoichiometry (HBr:Ketone) | 2:1 |

Basic: How is this compound purified post-synthesis?

Methodological Answer:

Purification typically involves:

Liquid-Liquid Extraction : Separate organic layers using sodium bicarbonate to neutralize residual acid .

Distillation : Remove low-boiling-point solvents under reduced pressure using a rotary evaporator.

Column Chromatography : Silica gel with gradient elution (hexane to ethyl acetate) isolates the product. Purity is confirmed via GC-MS or HPLC .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- NMR : H NMR shows a singlet for the carbonyl-attached methyl group (~2.5 ppm) and aromatic protons (7.3–7.5 ppm). C NMR confirms the ketone (δ ~200 ppm) and brominated carbon (δ ~40 ppm).

- IR : Strong absorption at ~1700 cm (C=O stretch) and ~600 cm (C-Br stretch).

- X-Ray Crystallography : Single-crystal analysis refines bond lengths/angles (e.g., C-Br = 1.89 Å) and validates stereochemistry .

Advanced: What reaction mechanisms explain unexpected byproducts during bromination of 1-phenyldodecan-1-one?

Methodological Answer:

Side products may arise from:

- Over-bromination : Excess Br leads to di-brominated species. Control stoichiometry and monitor via TLC.

- Radical Pathways : UV light or peroxides initiate chain reactions, forming alkyl bromides. Use dark conditions or radical inhibitors (e.g., BHT) .

- Acid-Catalyzed Rearrangements : Sulfuric acid may protonate the carbonyl, leading to Wagner-Meerwein shifts. Optimize catalyst concentration .

Advanced: How are crystallographic discrepancies resolved when refining this compound structures?

Methodological Answer:

Discrepancies in X-ray data (e.g., high R-factors) are addressed by:

Q. Table 2: Crystallographic Parameters from Literature

| Parameter | Value (Example) |

|---|---|

| Space Group | P2/c |

| R-factor | 0.054 |

| Data-to-Parameter Ratio | 15.0 |

| C-Br Bond Length | 1.89 Å |

Advanced: How to resolve conflicting NMR and X-ray data for this compound?

Methodological Answer:

Contradictions (e.g., unexpected coupling in NMR vs. crystallographic symmetry) require:

- 2D NMR : HSQC and COSY correlate proton-carbon interactions to confirm connectivity.

- Dynamic Effects : Variable-temperature NMR assesses conformational flexibility (e.g., hindered rotation around the C-Br bond) .

Advanced: How can this compound be used as a probe in enzyme inhibition studies?

Methodological Answer:

The bromo group acts as an electrophilic warhead. Example protocol:

Kinetic Assays : Monitor enzyme inactivation rates under pseudo-first-order conditions.

Protection Studies : Co-incubate with substrates (e.g., decanal) to test competitive inhibition.

Mass Spectrometry : Identify covalent adducts formed with active-site residues .

Advanced: What frameworks guide experimental design for studying this compound’s reactivity?

Methodological Answer:

- PICO Framework : Define Population (reaction conditions), Intervention (catalysts), Comparison (byproduct analysis), Outcome (yield optimization).

- FINER Criteria : Ensure feasibility, novelty, and relevance (e.g., exploring green solvents for bromination) .

Advanced: How are statistical methods applied in analyzing synthetic yield data?

Methodological Answer:

- DoE (Design of Experiments) : Optimize variables (temperature, catalyst loading) via response surface methodology.

- ANOVA : Identify significant factors affecting yield (e.g., p < 0.05 for HBr concentration) .

Advanced: What strategies modify the dodecyl chain to tune physicochemical properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.